molecular formula C7H11I B12986130 2-Iodospiro[3.3]heptane

2-Iodospiro[3.3]heptane

Cat. No.: B12986130
M. Wt: 222.07 g/mol
InChI Key: VOIAVONXKZGPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodospiro[3.3]heptane is a spirocyclic compound featuring a bicyclic framework with iodine substituents. Spiro[3.3]heptane derivatives are prized in medicinal chemistry for their three-dimensional geometry, which enhances metabolic stability and bioavailability compared to planar aromatic systems .

Properties

Molecular Formula

C7H11I

Molecular Weight

222.07 g/mol

IUPAC Name

2-iodospiro[3.3]heptane

InChI

InChI=1S/C7H11I/c8-6-4-7(5-6)2-1-3-7/h6H,1-5H2

InChI Key

VOIAVONXKZGPNR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares key spiro[3.3]heptane derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications References
6-Iodo-2-oxaspiro[3.3]heptane Iodo (C6), Oxygen (C2) C₆H₉IO 224.04 Synthetic intermediate
2-Azaspiro[3.3]heptane Nitrogen (C2) C₆H₁₁N 97.16 Bioisostere for piperidines
2,6-Diazaspiro[3.3]heptane Nitrogen (C2, C6) C₅H₁₀N₂ 98.15 Catalyst in Pd-mediated amination
6-Amino-2-oxaspiro[3.3]heptane Amino (C6), Oxygen (C2) C₆H₁₁NO 113.16 Drug development (e.g., HbF inducers)
Spiro[3.3]heptane-2-carboxylic acid Carboxylic acid (C2) C₈H₁₀O₃ 154.16 Building block for bioactive molecules
Key Observations:
  • Substituent Position : Iodine at C6 (as in 6-Iodo-2-oxaspiro[3.3]heptane) versus C2 (hypothetical in 2-Iodospiro[3.3]heptane) may alter steric and electronic profiles, influencing reactivity in substitution reactions .
  • Heteroatom Effects : Oxygen or nitrogen incorporation (e.g., 2-oxa or 2-aza derivatives) enhances metabolic stability compared to all-carbon analogs, critical for drug design .

Physicochemical Properties

  • 6-Iodo-2-oxaspiro[3.3]heptane :
    • Storage: Requires dark, dry conditions (2–8°C) due to photosensitivity .
    • Hazard: H302 (harmful if ingested), similar to other iodinated organics .
  • 6-Amino-2-oxaspiro[3.3]heptane: Boiling Point: 186.1°C (predicted), density 1.11 g/cm³ .
  • 2-Azaspiro[3.3]heptane Hydrochloride :
    • Molecular Weight: 133.62, stable under standard conditions .
Stability Comparison:
  • Iodinated derivatives may exhibit lower thermal stability than nitrogen/oxygen analogs due to weaker C–I bonds.
  • Azaspiro compounds show superior metabolic resistance to oxidative enzymes compared to piperidines .

Challenges and Contradictions

  • Optical Activity : 2,6-Disubstituted spiro[3.3]heptanes (e.g., Fecht acid derivatives) show low optical rotation, complicating stereochemical assignments . This contrasts with nitrogen-containing analogs, where stereochemistry is more predictable .
  • Synthetic Accessibility : Iodinated spirocycles may require specialized conditions (e.g., anhydrous, low-temperature) compared to oxygen/nitrogen analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.